Cas no 1594776-03-0 (4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid)

4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid
- EN300-1449226
- 4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid
- 1594776-03-0
-
- Inchi: 1S/C12H14N2O2/c1-3-5-9(4-2)14-11-6-7-13-8-10(11)12(15)16/h1,6-9H,4-5H2,2H3,(H,13,14)(H,15,16)
- InChI Key: XVDFVFRXHKJZLV-UHFFFAOYSA-N
- SMILES: OC(C1C=NC=CC=1NC(CC#C)CC)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.2Ų
4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449226-5.0g |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1449226-500mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1449226-10000mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 10000mg |
$3315.0 | 2023-09-29 | ||
Enamine | EN300-1449226-5000mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 5000mg |
$2235.0 | 2023-09-29 | ||
Enamine | EN300-1449226-1.0g |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1449226-100mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1449226-0.1g |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1449226-50mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 50mg |
$647.0 | 2023-09-29 | ||
Enamine | EN300-1449226-0.05g |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1449226-250mg |
4-[(hex-5-yn-3-yl)amino]pyridine-3-carboxylic acid |
1594776-03-0 | 250mg |
$708.0 | 2023-09-29 |
4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Book reviews
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid
4-(Hex-5-yn-3-yl)aminopyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid, also known by its CAS number 1594776-03-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse applications in drug design, materials science, and organic synthesis. The structure of this molecule features a pyridine ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position, along with a hexynyl chain attached to the amino group. This unique combination of functional groups makes it a versatile compound with intriguing chemical and biological properties.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the carboxylic acid group in 4-(hex-5-yn-3-yl)aminopyridine-3-carboxylic acid introduces acidity, which can play a crucial role in hydrogen bonding and other non-covalent interactions. These interactions are essential for molecular recognition and binding in biological systems. Moreover, the hexynyl chain introduces alkyne functionality, which is known for its ability to participate in click chemistry reactions, further enhancing the versatility of this compound.
In terms of synthesis, researchers have developed efficient methods to prepare 4-(hex-5-yn-3-yl)aminopyridine-based compounds. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the formation of carbon-heteroatom bonds. This method has been optimized to achieve high yields and excellent regioselectivity, making it suitable for large-scale production. Additionally, the incorporation of the carboxylic acid group can be achieved through various oxidation or substitution reactions, depending on the starting material.
The biological activity of 4-(hex-5-ylnitrophenol-based compounds has been a subject of intense research. Recent findings suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, studies have shown that it can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge free radicals contributes to its antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
In addition to its pharmacological applications, 4-(hex-enamine synthesis-based compounds have shown potential in materials science. The alkyne functionality present in these molecules enables their use as precursors for polymer synthesis or as building blocks for supramolecular assemblies. For instance, researchers have explored their use in constructing stimuli-responsive materials that can undergo structural changes in response to external stimuli such as temperature or pH changes.
The development of novel synthetic routes and characterization techniques has further enhanced our understanding of this compound's properties. For example, advanced spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm its structure and purity. Additionally, computational chemistry tools have been used to predict its electronic properties and interactions with biological targets.
In conclusion, 4-(hex-enamine synthesis-based compounds represent a promising class of molecules with diverse applications across multiple disciplines. Their unique chemical structure and functional groups make them ideal candidates for drug discovery, material science, and organic synthesis. As research continues to uncover their full potential, we can expect exciting advancements that will further solidify their role in modern chemistry.
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